

Technical Guide: N-bromo-t-butylamine

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Compound of Interest

Compound Name: *N*-bromo-*t*-butylamine

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This technical guide provides a comprehensive overview of **N-bromo-t-butylamine**, a versatile reagent in organic synthesis. This document details its physicochemical properties, provides protocols for its preparation and use in key reactions, and outlines essential safety considerations.

Physicochemical Properties and Data

N-bromo-t-butylamine (IUPAC name: N-bromo-2-methylpropan-2-amine) is a halogenating agent utilized in various organic transformations. Its core function revolves around its ability to act as an electrophilic bromine source.

Molecular Structure and Properties

The molecular formula for **N-bromo-t-butylamine** is $C_4H_{10}BrN$.^{[1][2]} It possesses a tertiary butyl group attached to a nitrogen atom, which is in turn bonded to a bromine atom.

Table 1: Physicochemical Data for **N-bromo-t-butylamine**

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ BrN	[1][2]
Molecular Weight	152.03 g/mol	[1][2]
Appearance	Not widely reported, likely an unstable solid or solution	-
Solubility	Soluble in organic solvents like toluene and ether	[3]

Atomic Weights of Constituent Elements

The molecular weight of **N-bromo-t-butylamine** is calculated from the atomic weights of its constituent atoms.

Table 2: Atomic Weights of Constituent Elements

Element	Symbol	Atomic Weight (g/mol)
Carbon	C	~12.011
Hydrogen	H	~1.008
Bromine	Br	~79.904
Nitrogen	N	~14.007

Experimental Protocols

In-Situ Preparation of N-bromo-t-butylamine

N-bromo-t-butylamine is often prepared in-situ for immediate use due to its potential instability. The following protocol is based on established methods for the preparation of N-bromoamines.

Materials:

- tert-Butylamine

- Bromine
- Toluene, anhydrous
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- A solution of tert-butylamine in anhydrous toluene is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel.
- The flask is cooled to a temperature between -20 °C and -30 °C using a low-temperature bath.
- A solution of bromine in toluene is added dropwise from the dropping funnel to the cooled tert-butylamine solution with constant stirring.
- The reaction mixture is maintained at the low temperature for the duration of the addition.
- The resulting solution of **N-bromo-t-butylamine** is then used directly in the subsequent reaction step.

Ortho-Bromination of 2-Methylphenol

This protocol describes a representative application of **N-bromo-t-butylamine** as a regioselective brominating agent for phenols.

Materials:

- 2-Methylphenol (o-cresol)
- In-situ prepared solution of **N-bromo-t-butylamine** in ether

- Ether, anhydrous
- 2N Sulfuric acid
- Round-bottom flask
- Stirring apparatus
- Distillation apparatus

Procedure:

- A solution of 2-methylphenol (8.1 g, 74.3 mmol) in 20 mL of anhydrous ether is prepared in a round-bottom flask and cooled to -8 °C.[3]
- With vigorous stirring, an ethereal solution of **N-bromo-t-butylamine** (74.3 mmol) is added dropwise. A slight increase in temperature may be observed.[3]
- After the addition is complete, the reaction mixture, which may turn dark brown, is stirred for a short period.[3]
- The ether is removed by distillation.[3]
- The viscous residue is treated with 20 mL of 2N sulfuric acid and briefly boiled.[3]
- The acidic solution is then subjected to vacuum distillation to yield the 6-bromo-2-methylphenol product. The expected yield is approximately 79%.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthesis of **N-bromo-t-butylamine** and its application in the ortho-bromination of a phenol.

Caption: In-situ synthesis of **N-bromo-t-butylamine**.

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References

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